Triallyl(phenyl)silane
Overview
Description
- Triallyl(phenyl)silane is an organosilicon compound with the formula C<sub>15</sub>H<sub>20</sub>Si.
- It is structurally related to toluene, with a silyl group replacing the methyl group.
- Phenylsilane is a colorless liquid that is soluble in organic solvents.
Synthesis Analysis
- Triallyl(phenyl)silane can be synthesized via a hydrosilylation reaction using phenyltri(dimethylsiloxy)silane and allyl glycidyl ether.
- The resulting epoxy-terminated phenyl tris(dimethylsiloxy)silane (EPTS) can be mixed and cured with epoxy resin to create a composite epoxy material.
Molecular Structure Analysis
- The molecular formula of Triallyl(phenyl)silane is C<sub>15</sub>H<sub>20</sub>Si.
- It has a tetracoordinated silicon atom and a silyl group.
Chemical Reactions Analysis
- Phenylsilane can reduce tertiary phosphine oxides to the corresponding tertiary phosphine.
- It proceeds with retention of configuration at the phosphine.
- Cyclic chiral tertiary phosphine oxides can be reduced to cyclic tertiary phosphines.
Physical And Chemical Properties Analysis
- Phenylsilane is a colorless liquid with a boiling point of 119-121°C.
- It is soluble in organic solvents.
Scientific Research Applications
-
- Application Summary : Silane coupling agents, which could include Triallyl(phenyl)silane, have a variety of applications. These include improving interfacial adhesive strength, water treatment, and enhancing polymer composites and coatings .
- Methods of Application : Silane coupling agents are introduced to surfaces of particles to improve adhesion at the inorganic/polymer interface .
- Results or Outcomes : The use of silane coupling agents can result in improved properties such as fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
-
- Application Summary : Thiol-ene “click” reactions have found recent applications in polymer and materials synthesis . These reactions are modular, wide in scope, give (near) quantitative yields, generate inoffensive (if any) byproducts that are easily removed by non-chromatographic methods and are stereospecific .
- Methods of Application : The thiol-ene reaction is a powerful tool for the formation of carbon-sulfur bonds . The reaction involves the addition of a thiol to an alkene to form a sulfide .
- Results or Outcomes : The thiol-ene reaction has been used to synthesize a variety of complex, highly functional molecules .
-
- Application Summary : Epoxy resins, which are inherently brittle, can be toughened using silane compounds . This can improve the crack resistance of the epoxy resin .
- Methods of Application : Epoxy-terminated phenyl tris(dimethylsiloxy)silane (EPTS) is synthesized via the hydrosilylation reaction of phenyltri(dimethylsiloxy)silane and allyl glycidyl ether .
- Results or Outcomes : The use of EPTS as a toughening agent can improve the mechanical properties of the epoxy resin .
-
- Application Summary : Addition of an allylsilane to an aldehyde is used in an efficient synthesis of tagetol .
- Methods of Application : The synthesis involves the addition of an allylsilane to an aldehyde .
- Results or Outcomes : This method has been used in the synthesis of tagetol, a complex organic compound .
-
Synthesis of Isoretronecanol and Epilupinine
- Application Summary : Iminium ions generated in situ may be trapped by intramolecular allysilanes. This method has been used in syntheses of isoretronecanol and epilupinine .
- Methods of Application : The synthesis involves the generation of iminium ions in situ, which are then trapped by intramolecular allysilanes .
- Results or Outcomes : This method has been used in the synthesis of isoretronecanol and epilupinine, two complex organic compounds .
Safety And Hazards
- Phenylsilane is water reactive and produces toxic gases on contact with water.
- It is flammable and reacts violently with water.
Future Directions
- Triallyl(phenyl)silane shows promise due to its simple synthesis process and low cost.
- Further research could explore its applications in composite materials and coatings.
Please note that this analysis is based on available information, and further studies may yield additional insights12
properties
IUPAC Name |
phenyl-tris(prop-2-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Si/c1-4-12-16(13-5-2,14-6-3)15-10-8-7-9-11-15/h4-11H,1-3,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCLQSLLAYLBCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(CC=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369795 | |
Record name | PHENYLTRIALLYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltriallylsilane | |
CAS RN |
2633-57-0 | |
Record name | PHENYLTRIALLYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triallyl(phenyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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